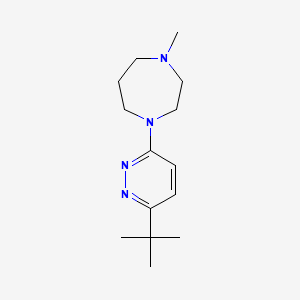

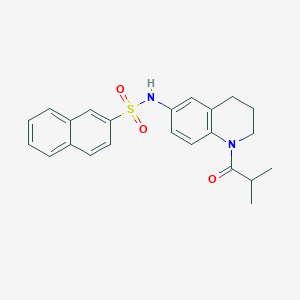

![molecular formula C9H17Cl2N3 B2531428 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride CAS No. 1909309-44-9](/img/structure/B2531428.png)

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride" is a derivative of the pyrazolopyridine family, which is a group of heterocyclic compounds known for their diverse biological activities. These compounds can exist in different tautomeric forms and have been extensively studied for their potential biomedical applications .

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives typically involves the formation of the pyrazole or pyridine ring followed by the introduction of various substituents at key positions on the ring structure. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved by starting from a preformed pyrazole or pyridine and then introducing substituents at positions N1, C3, C4, C5, and C6 . A specific example of a synthesis method is the ultrasound-promoted regioselective synthesis of fused polycyclic pyrazolopyridines, which involves a three-component reaction under ultrasound irradiation, leading to products in excellent yields .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The substituents attached to this core structure can significantly influence the compound's tautomeric preferences and overall stability. For example, the synthesis of 3,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines involves the use of 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine as a synthon, and the tautomeric preferences of the products are determined using spectroscopic methods and X-ray diffraction data .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including one-pot multi-component reactions that lead to the formation of complex fused ring systems. For example, the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones involves a one-pot three-component tandem Knoevenagel–Michael reaction catalyzed by n-tetrabutylammonium tribromide (TBATB) . Another example is the synthesis of 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one via a three-component condensation using molecular iodine as a metal-free catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are important for their potential applications in the biomedical field. The substituents can also affect the compound's reactivity and the types of chemical reactions it can participate in. For instance, the debenzylation of certain pyrazolopyridine derivatives can lead to the formation of different products depending on the presence of substituents at specific positions .

Scientific Research Applications

Synthesis of Novel Compounds

The compound 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride has been involved in the synthesis of novel chemical structures. For instance, (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)-, and (S)-1-(pyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-amines were prepared through cyclisation processes involving (S)-N-Boc-alanine-derived ynone with dinucleophiles like amidines and α-aminoazoles. This process included acidolytic removal of the Boc group and stereoselective catalytic hydrogenation, leading to a mixture of diastereomeric 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines (Svete et al., 2015) (Šenica et al., 2015).

Structural Elucidation

In another study, the title compound was synthesized through a reaction involving 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine. This process highlighted the planar nature of the pyrazolo[3,4-b]pyridine system, with only two adjacent C atoms deviating significantly from this plane. The molecular structure demonstrated the presence of intermolecular hydrogen bonds linking the molecules into infinite chains (Xiaojing Zhang et al., 2006).

Bioactive Heterocyclic Analogues and Cytotoxicity Evaluation

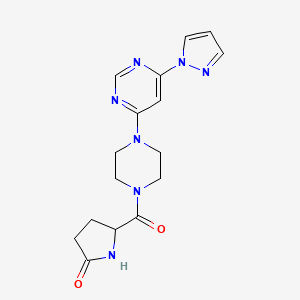

A series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-6-(pyridine-3-yl)pyrimidin-2-amines were designed and synthesized. These compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including HeLa, NCI-H460, PC-3, and NIH-3T3. Certain compounds exhibited moderate to good cytotoxicity against these cancer cell lines, with some analogs showing significant cytotoxicity compared to the standard drug etoposide. One compound, in particular, demonstrated superior activity against the HeLa cancer cell line (Alam et al., 2018).

Future Directions

properties

IUPAC Name |

1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-7(10)9-6-8-4-2-3-5-12(8)11-9;;/h6-7H,2-5,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJOONLKKBBAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN2CCCCC2=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride | |

CAS RN |

1909309-44-9 |

Source

|

| Record name | 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

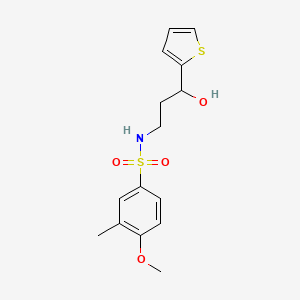

![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)

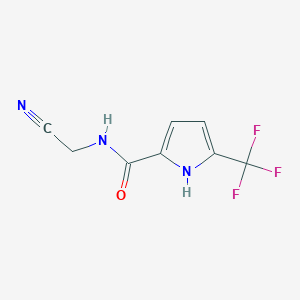

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)

![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)

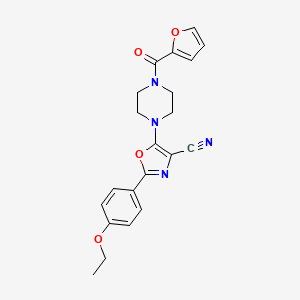

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)